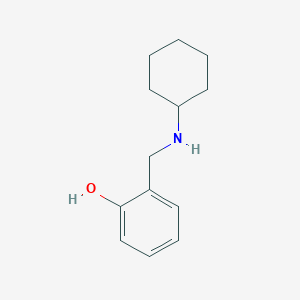acetic acid CAS No. 406190-09-8](/img/structure/B1348388.png)
[(2-Methylphenyl)amino](oxo)acetic acid
Übersicht
Beschreibung
“(2-Methylphenyl)aminoacetic acid” is a monocarboxylic acid that is oxoacetic acid substituted by a (2-methylphenyl)amino group at position 212. It is an aromatic amide, an ether, and a monocarboxylic acid12.
Synthesis Analysis
The synthesis of “(2-Methylphenyl)aminoacetic acid” is not explicitly mentioned in the search results. However, related compounds such as “(2-ethyl-6-methylphenyl)(1-methoxypropan-2-yl)aminoacetic acid” are synthesized through various chemical reactions34.Molecular Structure Analysis
The molecular formula of “(2-Methylphenyl)aminoacetic acid” is C9H9NO33. The InChI representation is InChI=1S/C9H9NO3/c1-6-4-2-3-5-7(6)10-8(11)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13)3. The canonical SMILES representation is CC1=CC=CC=C1NC(=O)C(=O)O3.
Chemical Reactions Analysis
The specific chemical reactions involving “(2-Methylphenyl)aminoacetic acid” are not detailed in the search results. However, related compounds undergo various chemical reactions34.Physical And Chemical Properties Analysis
The molecular weight of “(2-Methylphenyl)aminoacetic acid” is 179.17 g/mol3. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 33. The exact mass is 179.058243149 g/mol3.Wissenschaftliche Forschungsanwendungen
Anticancer Activity
(2-Methylphenyl)aminoacetic acid and its derivatives have been explored for their potential in anticancer therapy. A study by Liu Ying-xiang (2007) synthesized a compound closely related to (2-Methylphenyl)aminoacetic acid, demonstrating its utility in anticancer activity in vitro (Liu Ying-xiang, 2007).
Vibrational Analysis for Molecular Structure
The molecular structure and vibrational analysis of compounds similar to (2-Methylphenyl)aminoacetic acid have been investigated. C. Bell and D. Dhas (2019) conducted a study on the vibrational spectral analysis and quantum chemical computation of a related compound (C. Bell & D. Dhas, 2019).
Antioxidant and Enzyme Inhibition Properties
The antioxidant properties and enzyme inhibition capacities of amino acid derivatives have been studied. M. Ikram et al. (2015) investigated the antioxidant and xanthine oxidase inhibitory activities of transition metal complexes involving an amino acid similar to (2-Methylphenyl)aminoacetic acid (M. Ikram et al., 2015).
Amino Acid Biosynthesis
Research on amino acid biosynthesis has also included the study of compounds related to (2-Methylphenyl)aminoacetic acid. F. Sauer, J. Erfle, and S. Mahadevan (1975) explored the incorporation of labeled compounds into amino acids by mixed rumen micro-organisms (F. Sauer, J. Erfle, & S. Mahadevan, 1975).
Synthesis for Antimicrobial Activity
The synthesis of derivatives of (2-Methylphenyl)aminoacetic acid for antimicrobial activity has been a topic of interest. M. Kalekar, A. Bhat, and V. Koli (2011) synthesized a compound for evaluating its antibacterial and antifungal properties (M. Kalekar, A. Bhat, & V. Koli, 2011).
Synthesis and Structure of Complexes
The synthesis and structural characterization of complexes involving compounds similar to (2-Methylphenyl)aminoacetic acid have been explored. D. Khristolyubov et al. (2021) synthesized complexes involving a closely related compound (D. Khristolyubov et al., 2021).
Safety And Hazards
The specific safety and hazards associated with “(2-Methylphenyl)aminoacetic acid” are not detailed in the search results. However, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use6.
Zukünftige Richtungen
The future directions for “(2-Methylphenyl)aminoacetic acid” are not explicitly mentioned in the search results. However, related compounds such as metolachlor are used for the control of broadleaf weeds and annual grasses primarily in corn, soybean, and sorghum7.
Please note that the information provided is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
Eigenschaften
IUPAC Name |
2-(2-methylanilino)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6-4-2-3-5-7(6)10-8(11)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORKFZUSLXVORE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332558 | |
| Record name | [(2-methylphenyl)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Methylphenyl)amino](oxo)acetic acid | |
CAS RN |
406190-09-8 | |
| Record name | [(2-methylphenyl)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3,4-Dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid](/img/structure/B1348309.png)
![{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1348311.png)
![3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1348312.png)
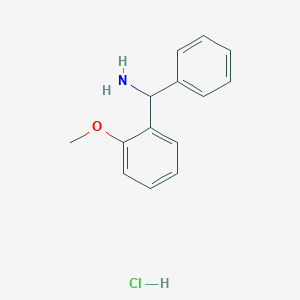
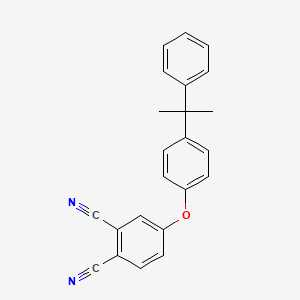
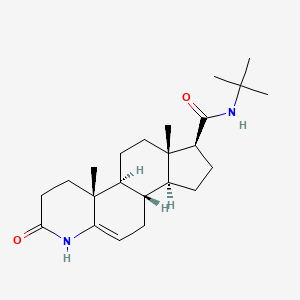
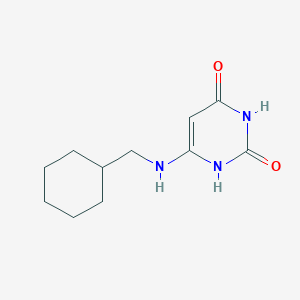

![N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-yl]-acetamide](/img/structure/B1348326.png)
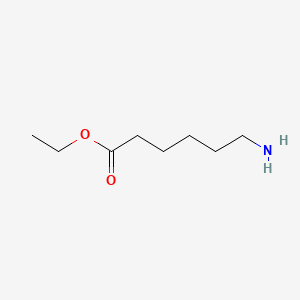
![4-[(Cyclohexylamino)methyl]phenol](/img/structure/B1348330.png)

